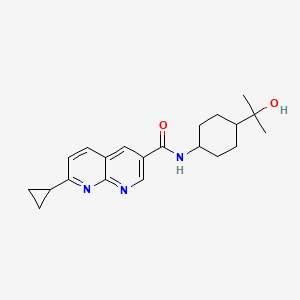
HPGDS inhibitor 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HPGDS inhibitor 3 is a potent oral compound that selectively inhibits hematopoietic prostaglandin D synthase (H-PGDS). This enzyme is involved in the production of prostaglandin D2, which plays a role in various physiological processes, including inflammation, allergic reactions, and sleep regulation. This compound has shown significant potential as an anti-inflammatory agent due to its high potency and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HPGDS inhibitor 3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of 4-fluoro-thalidomide and DIPEA in a solution of DMF, followed by microwave irradiation and additional heating . The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to isolate the final product. The production process is designed to be scalable and cost-effective while maintaining the compound’s pharmacological properties.
Chemical Reactions Analysis
Types of Reactions
HPGDS inhibitor 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound.
Scientific Research Applications
HPGDS inhibitor 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of hematopoietic prostaglandin D synthase and its role in prostaglandin D2 production.
Biology: Investigated for its effects on cellular processes involving prostaglandin D2, such as inflammation and allergic reactions.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, allergic conditions, and other disorders involving prostaglandin D2.
Industry: Utilized in the development of new anti-inflammatory drugs and other pharmaceutical applications
Mechanism of Action
HPGDS inhibitor 3 exerts its effects by selectively inhibiting hematopoietic prostaglandin D synthase, thereby reducing the production of prostaglandin D2. This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the conversion of prostaglandin H2 to prostaglandin D2. The reduction in prostaglandin D2 levels leads to decreased inflammation and other physiological effects associated with this lipid mediator .
Comparison with Similar Compounds
Similar Compounds
HQL-79: Another HPGDS inhibitor with similar anti-inflammatory properties.
TFC-007: A potent inhibitor of hematopoietic prostaglandin D synthase with a different molecular structure.
HPGDS inhibitor I: A compound with similar inhibitory effects on hematopoietic prostaglandin D synthase.
TAS-204: An HPGDS inhibitor with therapeutic potential in inflammatory diseases
Uniqueness of HPGDS Inhibitor 3
This compound stands out due to its high potency, selectivity, and favorable pharmacokinetic properties. It demonstrates excellent selectivity with no associated central nervous system toxicity and possesses favorable pharmacokinetic properties in mouse, rat, and dog models. Additionally, it exhibits noteworthy anti-inflammatory activity, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C21H27N3O2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
7-cyclopropyl-N-[4-(2-hydroxypropan-2-yl)cyclohexyl]-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C21H27N3O2/c1-21(2,26)16-6-8-17(9-7-16)23-20(25)15-11-14-5-10-18(13-3-4-13)24-19(14)22-12-15/h5,10-13,16-17,26H,3-4,6-9H2,1-2H3,(H,23,25) |
InChI Key |
VEKOTFOGNGVLSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(CC1)NC(=O)C2=CN=C3C(=C2)C=CC(=N3)C4CC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



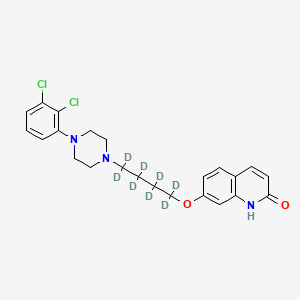
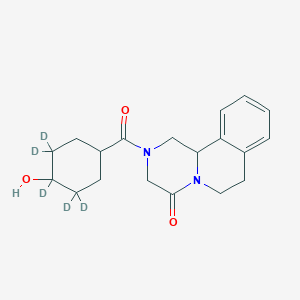
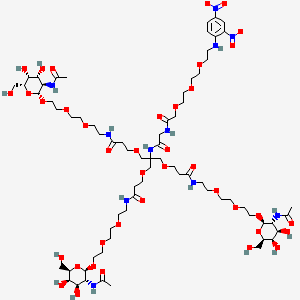


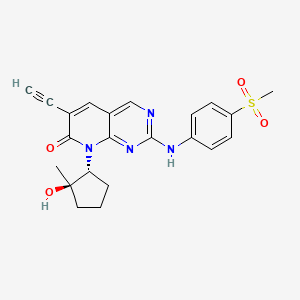
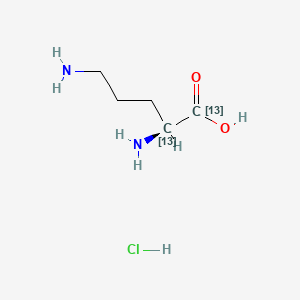
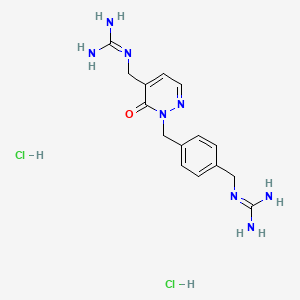
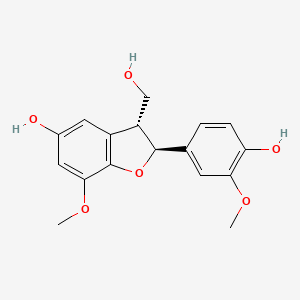
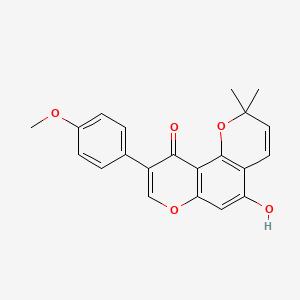
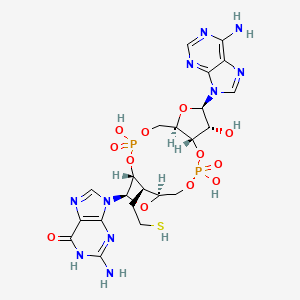
![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)

